tert-Butyl 4-(4-(hydroxymethyl)phenoxy)-1H-pyrazole-1-carboxylate
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Overview
Description
Tert-Butyl 4-(4-(hydroxymethyl)phenoxy)-1H-pyrazole-1-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tert-butyl group, a hydroxymethyl group, and a phenoxy group attached to the pyrazole ring, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(hydroxymethyl)phenoxy)-1H-pyrazole-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde and a suitable catalyst.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a reaction with phenol derivatives under appropriate conditions.
Esterification: The final step involves esterification with tert-butyl alcohol to form the tert-butyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-(4-(hydroxymethyl)phenoxy)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and leaving groups depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxygen-containing functional groups such as alcohols, ketones, and carboxylic acids.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 4-(4-(hydroxymethyl)phenoxy)-1H-pyrazole-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Tert-Butyl 4-(4-(hydroxymethyl)piperidine-1-carboxylate: Used as a linker in PROTAC development for targeted protein degradation.
Tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate:
Uniqueness: Tert-Butyl 4-(4-(hydroxymethyl)phenoxy)-1H-pyrazole-1-carboxylate stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)phenoxy]pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-9-13(8-16-17)20-12-6-4-11(10-18)5-7-12/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFGLPSNSOUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)OC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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